Cis-Entacapone-3'-sulfate Sodium Salt is a sodium salt derivative of the compound Entacapone, characterized by the addition of a sulfate group. Its molecular formula is with a molecular weight of approximately 407.33 g/mol. This compound is primarily recognized for its role as a pharmacological agent, particularly in the management of Parkinson's disease through the inhibition of catechol-O-methyl transferase (COMT) .
Cis-Entacapone-3'-sulfate Sodium Salt is synthesized from Entacapone, which itself is derived from various synthetic routes involving starting materials like 3,4-dihydroxy-5-nitrobenzaldehyde and N,N-diethylcyanoacetamide . The compound is commercially available and utilized in both research and therapeutic settings.
This compound falls under the category of pharmaceutical compounds, specifically as a COMT inhibitor. It is classified as an organic sodium salt due to the presence of the sodium ion associated with the sulfate group.
The synthesis of cis-Entacapone-3'-sulfate Sodium Salt typically involves a multi-step process starting with Entacapone. The key steps include:
The reaction conditions are critical for ensuring high yield and purity. Industrial methods often employ automated reactors and continuous flow systems to enhance efficiency. The synthesis can be adjusted based on specific requirements for yield and scalability .
Cis-Entacapone-3'-sulfate Sodium Salt features a complex molecular structure that includes:
Cis-Entacapone-3'-sulfate Sodium Salt can participate in various chemical reactions, including:
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution.
The mechanism of action of cis-Entacapone-3'-sulfate Sodium Salt involves its competitive inhibition of catechol-O-methyl transferase (COMT). By inhibiting this enzyme, the compound increases the availability of catecholamines such as dopamine, norepinephrine, and epinephrine in the synaptic cleft, thereby enhancing dopaminergic transmission in patients with Parkinson's disease .
Research indicates that this mechanism contributes significantly to improving motor functions in patients treated with COMT inhibitors, particularly when used in conjunction with other antiparkinsonian medications.
Relevant data regarding its melting point and boiling point are less frequently reported but are essential for practical applications in pharmaceuticals.
Cis-Entacapone-3'-sulfate Sodium Salt has several scientific uses:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4